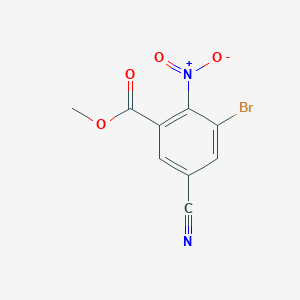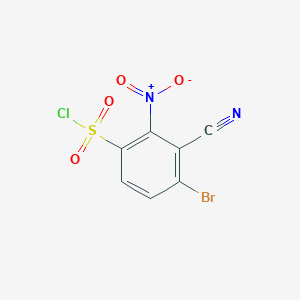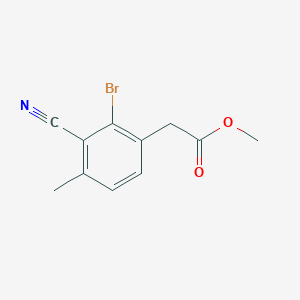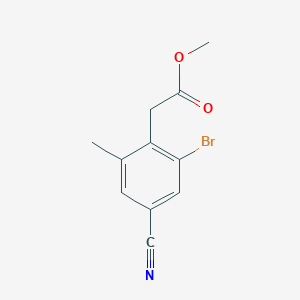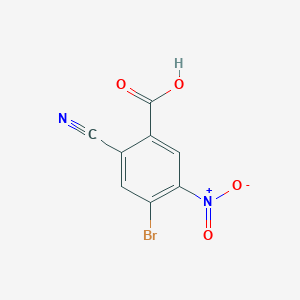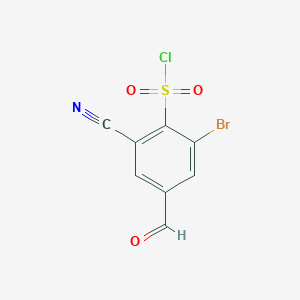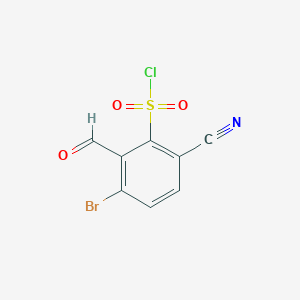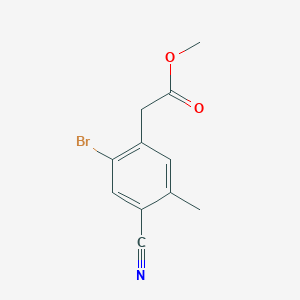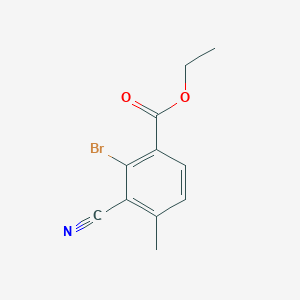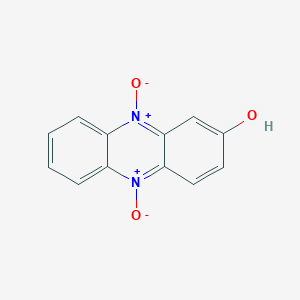
2-Hydroxyphenazine 5,10-Dioxide
Übersicht
Beschreibung
2-Hydroxyphenazine 5,10-Dioxide is a chemical compound with the IUPAC name 2-phenazinol 5,10-dioxide . It has a molecular weight of 228.21 . It is used in the development of quinoxaline 1,4-dioxided for antimicrobial treatments .
Synthesis Analysis
The synthesis of 2-Hydroxyphenazine 5,10-Dioxide involves the use of prodrug strategies that reveal carbamate side chains to be the optimal phenol-attached group . Derivatives with no oxygen-based substituent (–OH or –OCH3) in the 6th position of the phenazine skeleton upheld potency if alkyl or carbamate side chains were attached to the phenol in position 1 .
Molecular Structure Analysis
The molecular structure of 2-Hydroxyphenazine 5,10-Dioxide is represented by the InChI code 1S/C12H8N2O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H . This compound is an oxidized subclass of phenazines, often endowed with anti-infective and tumor growth-inhibiting properties .
Chemical Reactions Analysis
The chemical reactions involving 2-Hydroxyphenazine 5,10-Dioxide are pivotal for its cytotoxic activity . The N-oxide functionalities are crucial in these reactions .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Hypoxic Selective Cytotoxicity
2-Hydroxyphenazine 5,10-Dioxide has been synthesized and evaluated as a hypoxic selective cytotoxin. This compound has shown potential in targeting cells that are in a low oxygen environment, which is a common characteristic of cancerous tumors. The cytotoxicity of this compound under hypoxic and aerobic conditions was determined using V79 cells, indicating its potential as a therapeutic agent in cancer treatment .
Chemotherapeutic Agent for Acute Myeloid Leukemia (AML) Research has demonstrated that phenazine 5,10-dioxide natural products exhibit potent and hypoxia-selective cell death on MOLM-13 human AML cells. This suggests that 2-Hydroxyphenazine 5,10-Dioxide could be used as a chemotherapeutic agent for AML treatment, taking advantage of its selective toxicity under hypoxic conditions .
Anti-Infective Properties
Phenazine 5,10-dioxides, including 2-Hydroxyphenazine 5,10-Dioxide, are known to possess anti-infective properties. This application is significant in the development of new antibiotics or antifungal agents that can target resistant strains of bacteria or fungi .
Tumor Growth-Inhibiting Properties
This compound also exhibits tumor growth-inhibiting properties. Its ability to selectively target tumor cells under hypoxic conditions makes it a promising candidate for further development as an anti-cancer drug .
Lead Optimization in Drug Development
Structure–activity relationship studies dedicated to phenazine 5,10-dioxides have been conducted on mammalian cell lines. These studies aim to optimize the natural compounds iodinin and myxin, which are related to 2-Hydroxyphenazine 5,10-Dioxide, for better efficacy and safety profiles in drug development .
Prodrug Strategies
Prodrug strategies involving phenazine 5,10-dioxides have been explored. These strategies involve attaching carbamate side chains to the phenol group of the molecule to improve its pharmacological properties .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,10-dioxidophenazine-5,10-diium-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYLMFASUBJXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=C3C=CC(=CC3=[N+]2[O-])O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322175 | |
| Record name | 5,10-Dioxy-phenazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Hydroxyphenazine 5,10-Dioxide | |
CAS RN |
303-80-0 | |
| Record name | 2-Phenazinol,10-dioxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,10-Dioxy-phenazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-hydroxyphenazine 5,10-dioxide derivatives interesting for cancer treatment?
A: These compounds exhibit selective toxicity towards hypoxic cells, a common feature of solid tumors. [, ] This selectivity arises from their bioreduction under hypoxic conditions, potentially leading to the formation of cytotoxic species. [, ]
Q2: What is the proposed mechanism of action for these compounds?
A: While the exact mechanism remains under investigation, research suggests a bioreductive activation process is key. [] Under hypoxic conditions, 2-hydroxyphenazine 5,10-dioxides are believed to undergo enzymatic reduction, possibly involving DT-diaphorase and cytochrome P450. [, ] This reduction may lead to the generation of reactive oxygen species, such as hydroxyl radicals (•OH), specifically in the oxygen-deprived tumor microenvironment. [] These radicals can then cause DNA damage, ultimately leading to cell death.
Q3: How does the structure of these compounds influence their activity?
A: Structure-activity relationship (SAR) studies have shown that modifications to the core 2-hydroxyphenazine 5,10-dioxide structure can significantly alter its cytotoxic profile. [] For instance, the presence and position of halogens, such as bromine, have been linked to enhanced hypoxia-selective cytotoxicity. [, ] Additionally, the nature of substituents at the 2-position (e.g., amino vs. hydroxy) can influence the compound's metabolic profile and subsequent activity. []
Q4: Have these compounds shown efficacy in preclinical models?
A: Yes, at least one derivative, 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide, has demonstrated promising in vivo activity. [] In a rat model of breast cancer, this compound reduced tumor volume without causing systemic toxicity. [] This finding highlights the therapeutic potential of this class of compounds.
Q5: What are the challenges in developing these compounds further?
A: While promising, further research is needed to fully elucidate the mechanism of action, optimize the pharmacokinetic properties, and thoroughly assess the safety profile of these compounds. [] This includes a deeper understanding of their metabolism, potential drug interactions, and long-term toxicity. Additionally, developing targeted drug delivery strategies could further enhance their efficacy and therapeutic index.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





